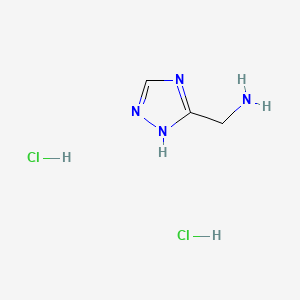

(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride

Description

(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride (CAS: 859791-21-2; MFCD11506345) is a triazole-derived amine salt widely used in pharmaceutical and chemical synthesis. Its structure comprises a 1,2,4-triazole ring substituted at the 5-position with an aminomethyl group, stabilized as a dihydrochloride salt. This compound is notable for its high purity (≥95%) and applications in ligand synthesis, enzyme inhibition studies, and as a precursor for bioactive molecules .

Properties

CAS No. |

859791-21-2 |

|---|---|

Molecular Formula |

C3H8Cl2N4 |

Molecular Weight |

171.03 g/mol |

IUPAC Name |

N-methyl-1H-1,2,4-triazol-5-amine;dihydrochloride |

InChI |

InChI=1S/C3H6N4.2ClH/c1-4-3-5-2-6-7-3;;/h2H,1H3,(H2,4,5,6,7);2*1H |

InChI Key |

RKVPLJQHIZEIOL-UHFFFAOYSA-N |

SMILES |

C1=NNC(=N1)CN.Cl.Cl |

Canonical SMILES |

CNC1=NC=NN1.Cl.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Synthesis

(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride serves as a valuable building block in the synthesis of more complex molecules. It can participate in various chemical reactions:

- Oxidation: This compound can be oxidized to form triazole oxides using agents like potassium permanganate or hydrogen peroxide.

- Reduction: It can be reduced to produce amines or other derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur, allowing for the introduction of different functional groups into the triazole ring.

The versatility in chemical reactions makes it a critical intermediate in organic synthesis and material science .

Research has demonstrated that this compound exhibits significant biological activities:

Antimicrobial Properties

Studies indicate that this compound possesses antimicrobial effects against various bacterial strains. Its effectiveness suggests potential applications in developing new antimicrobial agents to combat resistant pathogens .

Anticancer Activity

Recent investigations have highlighted its anticancer properties. The compound has been shown to inhibit cancer cell proliferation by inducing apoptosis and modulating oxidative stress. For instance, compounds derived from this scaffold have demonstrated selective cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) .

Neuroprotective Effects

Preliminary studies suggest that it may protect neuronal cells from damage associated with neurodegenerative diseases such as Parkinson's disease. This aspect opens avenues for research into neuropharmacology and potential treatments for neurodegenerative conditions .

Pharmaceutical Applications

The compound is being explored as a pharmaceutical intermediate. Its ability to interact with specific molecular targets allows it to function as an enzyme inhibitor, making it a candidate for drug development aimed at various diseases .

Industrial Uses

In industry, this compound is utilized in producing various chemical products and materials. Its properties as a reagent facilitate multiple chemical processes across different sectors .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride and analogous compounds:

Key Observations :

- Triazole Isomerism: The position of the aminomethyl group (3- vs. 5-position) and triazole isomer (1,2,3- vs. 1,2,4-) significantly alter electronic properties. For instance, 1,2,3-triazole derivatives exhibit distinct hydrogen-bonding capabilities compared to 1,2,4-triazoles .

- Salt Form: Dihydrochloride salts (e.g., 859791-21-2) generally exhibit higher water solubility compared to mono-hydrochloride derivatives (e.g., 1197157-75-7), making them preferable for aqueous-phase reactions .

Biological Activity

(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride is a synthetic compound recognized for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and various applications supported by empirical research.

- Molecular Formula : C3H8Cl2N4

- Molecular Weight : 171.028 g/mol

- CAS Number : 859791-21-2

This compound is a derivative of triazole and is characterized by its unique substitution pattern on the triazole ring, which influences its biological activity and reactivity in synthetic chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazole ring can engage with various enzymes or receptors, leading to the modulation of biological pathways. This includes:

- Antimicrobial Activity : The compound exhibits inhibitory effects against a range of bacteria and fungi by disrupting their cellular processes.

- Anti-inflammatory Effects : It may influence cytokine release and cell proliferation, potentially reducing inflammation in various models .

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles, including this compound, show significant antimicrobial effects. For instance:

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3a | Staphylococcus aureus | 32 µg/mL |

| 3b | Escherichia coli | 16 µg/mL |

| 3c | Candida albicans | 64 µg/mL |

These findings highlight the potential of this compound in treating infections caused by resistant strains .

Anti-inflammatory Activity

In studies involving peripheral blood mononuclear cells (PBMCs), this compound demonstrated low toxicity and significant anti-inflammatory effects. The evaluation included:

- Cytokine Release : Compounds were tested for their ability to modulate cytokines such as TNF-α and IL-6.

| Compound | Cytokine Level Reduction (%) |

|---|---|

| 3a | 25% |

| 3b | 30% |

| 3c | 20% |

These results suggest that the compound may have therapeutic potential in inflammatory diseases .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

-

Antimicrobial Efficacy Study :

- A series of triazole derivatives were synthesized and tested against clinical isolates of bacteria. The study found that modifications to the triazole ring significantly enhanced antimicrobial potency against resistant strains.

-

Inflammation Model :

- In a murine model of acute inflammation, administration of this compound resulted in reduced edema and lower levels of pro-inflammatory cytokines compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.